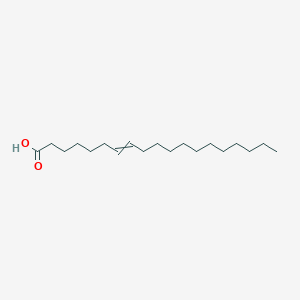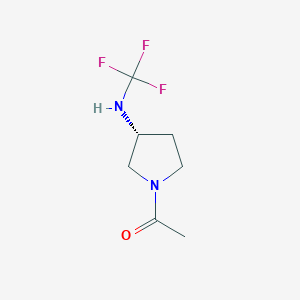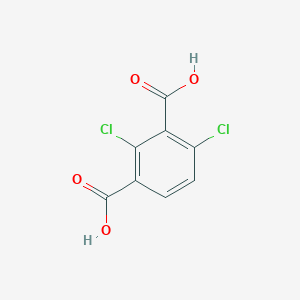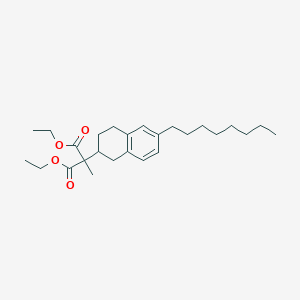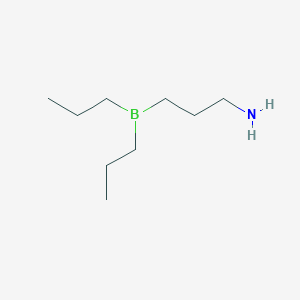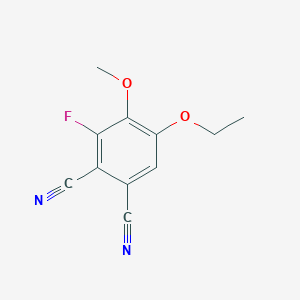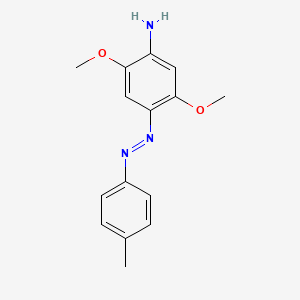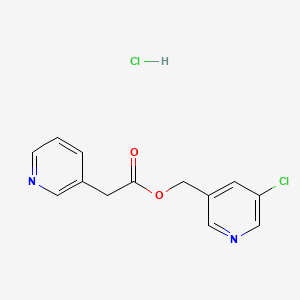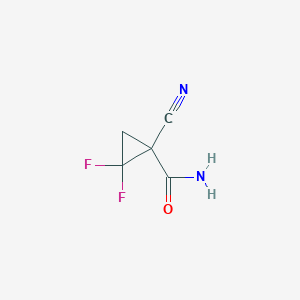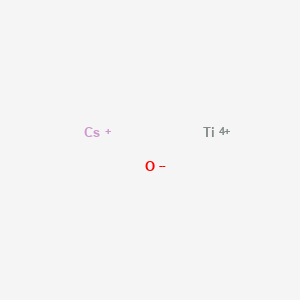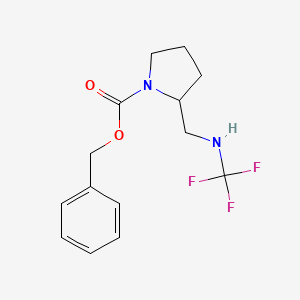
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethylated amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with benzyl chloroformate to form the benzyl pyrrolidine-1-carboxylate intermediate. This intermediate is then reacted with a trifluoromethylated amine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
化学反应分析
Types of Reactions
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Benzyl pyrrolidine-1-carboxylate: Lacks the trifluoromethylated amino group, making it less lipophilic.
Trifluoromethylated amines: Similar in terms of the trifluoromethyl group but lack the pyrrolidine ring structure.
Uniqueness
Benzyl 2-(((trifluoromethyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C14H17F3N2O2 |
|---|---|
分子量 |
302.29 g/mol |
IUPAC 名称 |
benzyl 2-[(trifluoromethylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)18-9-12-7-4-8-19(12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2 |
InChI 键 |
GVTNDYAVKWFUTA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
